二环戊胺盐酸盐

描述

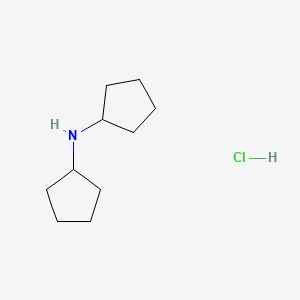

Dicyclopentyl-amine hydrochloride is an organic compound with a chemical formula of C10H19N.HCl . It is also known as cyclopentylmethylamine hydrochloride or DCPA HCl. This compound belongs to the class of amines, which are organic compounds composed of nitrogen atoms with at least one lone pair of electrons.

Synthesis Analysis

The synthesis of amines like Dicyclopentyl-amine hydrochloride often involves reactions such as reduction of nitriles or amides and nitro compounds . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts .Molecular Structure Analysis

The molecular weight of Dicyclopentyl-amine hydrochloride is 189.73 . The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .Chemical Reactions Analysis

Amines, including Dicyclopentyl-amine hydrochloride, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . They also react with acids to form salts soluble in water .科学研究应用

我进行了彻底的搜索,但不幸的是,关于二环戊胺盐酸盐的具体科学研究应用的信息有限。 该化合物可作为蛋白质组学研究的生化试剂购买 ,但搜索结果中未提供各个领域的详细应用。

安全和危害

作用机制

Target of Action

Dicyclopentyl-amine hydrochloride primarily targets the muscarinic M1, M3, and M2 receptors . These receptors play a crucial role in the functioning of the smooth muscles, secretory glands, and the central nervous system .

Mode of Action

Dicyclopentyl-amine hydrochloride achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . This results in direct action on the smooth muscle, leading to decreased strength of contractions seen in spasms of the ileum .

Biochemical Pathways

It is known that the compound’s antimuscarinic activity and its antagonism of bradykinin and histamine can influence various biochemical pathways . These pathways may be related to cell growth, differentiation, gene expression, and signal transduction .

Pharmacokinetics

Dicyclopentyl-amine hydrochloride is rapidly and well absorbed when administered orally . The drug’s distribution volume is approximately 3.65 L/kg . It undergoes extensive metabolism and is excreted in the urine (80%, small amounts as unchanged drug) and feces (8%) .

Result of Action

The primary result of Dicyclopentyl-amine hydrochloride’s action is the relaxation of the smooth muscles of the intestines . This is achieved through the compound’s antimuscarinic activity and its antagonism of bradykinin and histamine . The compound’s action results in decreased strength of contractions seen in spasms of the ileum .

属性

IUPAC Name |

N-cyclopentylcyclopentanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-6-9(5-1)11-10-7-3-4-8-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQRMKOKTRIKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590464 | |

| Record name | N-Cyclopentylcyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69053-83-4 | |

| Record name | N-Cyclopentylcyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

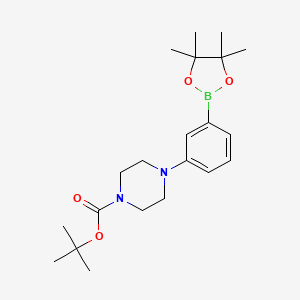

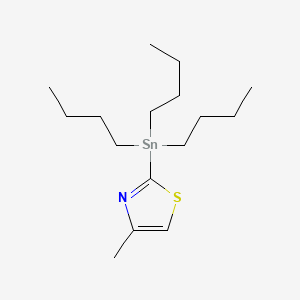

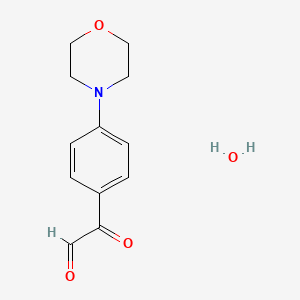

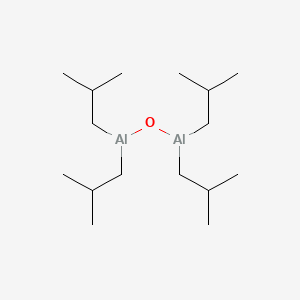

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

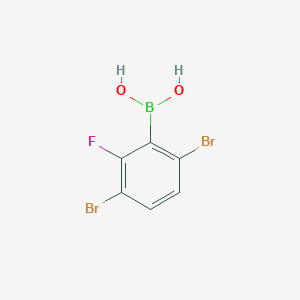

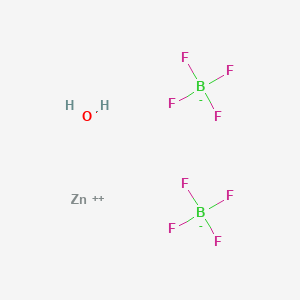

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。